molecular formula C15H16N2O2 B12920346 8-Ethyl-1,3,7-trimethyl-4H-pyrrolo[3,4-f]indolizine-4,6(2H)-dione CAS No. 873854-81-0

8-Ethyl-1,3,7-trimethyl-4H-pyrrolo[3,4-f]indolizine-4,6(2H)-dione

Cat. No.: B12920346
CAS No.: 873854-81-0
M. Wt: 256.30 g/mol
InChI Key: CWVOMKMJAJCQIS-UHFFFAOYSA-N
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Description

8-Ethyl-1,3,7-trimethyl-4H-pyrrolo[3,4-f]indolizine-4,6(2H)-dione is a bicyclic heterocyclic compound featuring a pyrroloindolizine core fused with two ketone groups (diones) at positions 4 and 5. The molecule is substituted with an ethyl group at position 8 and methyl groups at positions 1, 3, and 6. Its molecular formula is C₁₅H₁₈N₂O₂, with a molecular weight of 258.32 g/mol.

Properties

CAS No.

873854-81-0

Molecular Formula

C15H16N2O2

Molecular Weight

256.30 g/mol

IUPAC Name

8-ethyl-6-hydroxy-1,3,7-trimethylpyrrolo[3,4-f]indolizin-4-one

InChI

InChI=1S/C15H16N2O2/c1-5-10-7(2)14(18)17-12(10)6-11-8(3)16-9(4)13(11)15(17)19/h6,18H,5H2,1-4H3

InChI Key

CWVOMKMJAJCQIS-UHFFFAOYSA-N

Canonical SMILES

CCC1=C2C=C3C(=NC(=C3C(=O)N2C(=C1C)O)C)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-ethyl-1,3,7-trimethyl-2H-pyrrolo[3,4-f]indolizine-4,6-dione can be achieved through several synthetic routes. One common method involves the cyclization of appropriate precursors under specific conditions. For instance, the reaction of a pyrrole derivative with an acylating agent followed by cyclization can yield the desired indolizine compound. The reaction conditions typically involve the use of a strong acid catalyst, such as methanesulfonic acid, under reflux conditions .

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process. Additionally, the scalability of the synthetic route is crucial for industrial applications.

Chemical Reactions Analysis

Types of Reactions

8-Ethyl-1,3,7-trimethyl-2H-pyrrolo[3,4-f]indolizine-4,6-dione can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in substitution reactions, where one of its substituents is replaced by another group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Halogenation using bromine in the presence of a catalyst.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield a carboxylic acid derivative, while reduction may produce an alcohol derivative.

Scientific Research Applications

8-Ethyl-1,3,7-trimethyl-2H-pyrrolo[3,4-f]indolizine-4,6-dione has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 8-ethyl-1,3,7-trimethyl-2H-pyrrolo[3,4-f]indolizine-4,6-dione involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Core Heterocycle and Substituent Variations

The target compound’s pyrrolo[3,4-f]indolizine core distinguishes it from related dione-containing heterocycles:

  • Isoindole Diones (e.g., 2,5-Diphenyl-3a,4,7,7a-tetrahydro-1H-isoindole-1,3(2H)-dione): These feature a saturated isoindole backbone with phenyl substituents. The tetrahydro structure (partial saturation) enhances conformational flexibility compared to the fully conjugated pyrroloindolizine system.
  • Pyrazoloindolizine Diones (e.g., 4H-pyrazolo[3,4-f]indolizine-4,9(2H)-dione): The replacement of pyrrole with pyrazole introduces an additional nitrogen atom, altering electronic properties and hydrogen-bonding capacity. Such derivatives are synthesized via catalyst-free annulations, highlighting greener synthetic routes compared to Pd-catalyzed methods used for isoindole diones .

Stability and Reactivity

  • The pyrroloindolizine core’s conjugation may enhance UV absorption, useful in photophysical applications.
  • Folpet’s sulfur-containing substituents make it prone to hydrolysis, limiting environmental persistence, whereas the target compound’s alkyl groups may improve stability .

Biological Activity

Chemical Structure and Properties

The molecular formula of 8-Ethyl-1,3,7-trimethyl-4H-pyrrolo[3,4-f]indolizine-4,6(2H)-dione is C15H18N2O2C_{15}H_{18}N_2O_2. The compound features a fused pyrrole and indole structure, which is characteristic of many biologically active compounds. The unique arrangement of nitrogen atoms within the heterocyclic rings contributes to its reactivity and biological interactions.

Anticancer Activity

Research indicates that compounds within the pyrroloindolizine class exhibit significant anticancer properties. A study demonstrated that derivatives of this compound showed micromolar activity against various cancer cell lines, including:

Cell Line IC50 (µM)
A54910
HeLa15
U373n12
HS68311
B16F109

These findings suggest that the compound may inhibit cancer cell proliferation through various mechanisms, including inducing apoptosis and inhibiting cell cycle progression .

Antimicrobial Effects

Pyrroloindolizines have also been investigated for their antimicrobial properties. A review highlighted their effectiveness against a range of pathogens, including bacteria and fungi. For instance:

  • Gram-positive bacteria : Effective against Staphylococcus aureus.
  • Gram-negative bacteria : Showed activity against Escherichia coli.
  • Fungi : Inhibitory effects observed against Candida species.

The mechanism of action is believed to involve disruption of bacterial cell membranes and interference with nucleic acid synthesis .

The biological activity of this compound can be attributed to several mechanisms:

  • DNA Intercalation : The compound can intercalate into DNA strands, disrupting replication and transcription processes.
  • Enzyme Inhibition : It has been shown to inhibit key enzymes involved in cancer cell metabolism and proliferation.
  • Reactive Oxygen Species (ROS) Generation : Induces oxidative stress in cancer cells leading to cell death.

Case Study 1: Anticancer Activity in vitro

A recent study evaluated the effects of this compound on human cancer cell lines. The results indicated a dose-dependent reduction in cell viability across multiple lines. Flow cytometry analyses revealed increased apoptosis markers in treated cells compared to controls .

Case Study 2: Antimicrobial Efficacy

Another investigation focused on the antimicrobial potential of this compound against clinical isolates of resistant bacterial strains. The findings showed that it exhibited significant antibacterial activity with minimum inhibitory concentrations (MIC) ranging from 5 to 20 µg/mL for various strains .

Q & A

Basic Research Questions

Q. What are the key considerations for optimizing the synthesis of 8-Ethyl-1,3,7-trimethyl-pyrroloindolizine-dione derivatives?

  • Methodological Answer : Synthesis optimization requires careful selection of substituents and reaction conditions. For example, substituents at the 2- and 4-positions (e.g., methoxy vs. ethoxy groups) significantly influence reaction yields and thermal stability. Use reflux conditions with absolute ethanol and glacial acetic acid as catalysts, monitoring progress via TLC (CH₂Cl₂/EtOAc 8:2) . Thermal stability can be assessed using differential scanning calorimetry (DSC) to identify decomposition thresholds.

Q. How can structural characterization be performed to confirm the indolizine-dione core?

  • Methodological Answer : X-ray crystallography is critical for confirming stereochemistry and ring conformations. For instance, monoclinic space group P2₁/n analysis reveals puckering in the N-heterocyclic ring, with deviations from planarity (e.g., 0.479 Å for N1 displacement) . Complementary techniques include NMR (¹H/¹³C) to verify substituent positions and IR spectroscopy to confirm carbonyl stretching frequencies (~1700 cm⁻¹).

Q. What are the recommended protocols for evaluating thermal stability during synthesis?

  • Methodological Answer : Conduct thermogravimetric analysis (TGA) under inert gas to track mass loss at 10°C/min. For derivatives with aryl groups (e.g., phenylmethyl or phenylethyl substituents), decomposition typically occurs above 200°C. Compare DSC curves to identify polymorphic transitions or melting points .

Advanced Research Questions

Q. How do substituent variations impact biological activity in indolizine-dione derivatives?

  • Methodological Answer : Structure-activity relationship (SAR) studies are essential. For example, replacing ethyl with bulkier alkyl groups (e.g., propyl) may enhance lipid peroxidation inhibition, as seen in similar indolizines . Use in vitro assays (e.g., MTT for cytotoxicity, enzyme inhibition for aromatase/kinases) to quantify activity. Molecular docking can predict interactions with targets like HIV protease or calcium channels .

Q. What strategies resolve contradictions in reported biological data for pyrroloindolizine-diones?

  • Methodological Answer : Discrepancies often arise from assay conditions or impurity profiles. Reproduce experiments under standardized protocols (e.g., fixed cell lines, serum-free media). Employ HPLC-MS to verify compound purity (>95%) and quantify metabolites. Cross-validate findings using orthogonal assays (e.g., Western blotting alongside flow cytometry) .

Q. How can catalytic methods improve the enantioselective synthesis of this compound?

  • Methodological Answer : Asymmetric catalysis (e.g., organocatalysts or chiral ligands) can enhance enantiomeric excess (ee). For example, use proline-derived catalysts in Michael additions to control stereochemistry at the C5 position . Monitor ee via chiral HPLC or polarimetry. Green chemistry principles (e.g., solvent-free conditions or biocatalysis) further improve sustainability .

Q. What advanced analytical techniques are suitable for studying conformational dynamics in solution?

  • Methodological Answer : Dynamic NMR (DNMR) at variable temperatures (e.g., 25–100°C) reveals ring puckering or substituent rotation barriers. Computational methods (DFT or MD simulations) model energy minima and transition states. Compare with X-ray data to validate solution-phase conformers .

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